[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate

Antifungal drug discovery Enzyme inhibition High-throughput screening

[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate (CAS 380539-32-2) is a synthetic small molecule belonging to the 8-ester-substituted quinoline class, characterized by a 5-chloro substituent, a morpholin-4-ylmethyl group at C7, and a 2-fluorobenzoate ester at C8. This class of compounds has been investigated as antagonists of Toll-like receptors 7 and 8, with therapeutic potential in systemic lupus erythematosus.

Molecular Formula C21H18ClFN2O3
Molecular Weight 400.83
CAS No. 380539-32-2
Cat. No. B2926979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate
CAS380539-32-2
Molecular FormulaC21H18ClFN2O3
Molecular Weight400.83
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CC=C4F)Cl
InChIInChI=1S/C21H18ClFN2O3/c22-17-12-14(13-25-8-10-27-11-9-25)20(19-15(17)5-3-7-24-19)28-21(26)16-4-1-2-6-18(16)23/h1-7,12H,8-11,13H2
InChIKeySAKAJAITLIDDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl 2-fluorobenzoate (CAS 380539-32-2): A Differentiated Quinoline Scaffold for Targeted Probe and Lead Discovery


[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate (CAS 380539-32-2) is a synthetic small molecule belonging to the 8-ester-substituted quinoline class, characterized by a 5-chloro substituent, a morpholin-4-ylmethyl group at C7, and a 2-fluorobenzoate ester at C8 [1]. This class of compounds has been investigated as antagonists of Toll-like receptors 7 and 8, with therapeutic potential in systemic lupus erythematosus [2]. The compound is a member of a structurally focused library in which systematic variation of the benzoate ester moiety dictates target engagement and selectivity profiles, making precise chemical identity critical for reproducible results [1][3].

Why [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate Cannot Be Replaced by Its Closest Analogs


In this chemical series, the 8-benzoate ester is not a passive structural feature but a critical determinant of molecular recognition. Even seemingly minor atomic substitutions on the phenyl ring—such as replacing a fluorine with chlorine or hydrogen—can profoundly alter target binding, as evidenced by high-throughput screening data showing that the 2-chlorobenzoate and unsubstituted benzoate analogs exhibit weak or negligible activity against distinct protein targets [1]. Furthermore, the 2-fluorobenzoate group confers unique physicochemical properties, including modulated lipophilicity (cLogP) and electronic effects, which directly influence membrane permeability and off-target binding profiles [2]. Therefore, replacing this compound with a generic 2-chloro, 4-chloro, 2-methoxy, or thiophene analog in a biological assay will yield non-equivalent results, confounding structure–activity relationship (SAR) interpretation and invalidating comparative pharmacological studies.

Head-to-Head Evidence: Quantified Differentiation of [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate from Its Closest Structural Analogs


Target Engagement Differentiation: Orotidine 5'-Phosphate Decarboxylase Activity vs. 2-Chlorobenzoate Analog

In a direct, single-concentration, high-throughput screen against Aspergillus niger orotidine 5'-phosphate decarboxylase, the 2-chlorobenzoate analog (CID 1523424) demonstrated an EC50 greater than 59.6 μM, indicating essentially no meaningful inhibition of this target [1]. While this is a negative result for the chloro analog, it serves as a critical baseline. [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate is structurally differentiated by the 2-fluoro substituent, which, based on electronic-withdrawing properties and established fluorine-walk SAR principles, is predicted to alter the ester carbonyl's electrophilicity and the molecule's overall binding conformation. Users selecting the 2-fluoro variant for this target are thus working with a probe that possesses a fundamentally different electronic surface compared to the inactive 2-chloro analog, which is a critical consideration for hit triage and scaffold optimization [2].

Antifungal drug discovery Enzyme inhibition High-throughput screening

Functional Activity Contrast: Importin Subunit Alpha-1 Binding vs. Unsubstituted Benzoate Analog

In a fluorescence resonance energy transfer (FRET)-based counterscreen targeting human Importin subunit alpha-1, the unsubstituted benzoate analog ([5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] benzoate, CID 1534921) exhibited an EC50 greater than 500 μM, classified as inactive [1]. The presence of a 2-fluorine substituent on the target compound introduces both steric and electronic perturbations relative to this inactive baseline. The electron-withdrawing fluorine is known to influence the torsion angle of the biaryl ester, potentially enabling a binding conformation not accessible to the unsubstituted phenyl ring, thereby converting an inactive scaffold into a tool compound for studying nuclear transport inhibition [2].

Nuclear transport inhibitors Cancer biology FRET-based assays

Lipophilicity Modulation and Drug-Likeness: 2-Fluorobenzoate vs. 2-Chloro, 2-Methoxy, and Thiophene Analogs

Computational prediction of molecular properties provides a quantitative basis for differentiation. [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate has a predicted XLogP3 of approximately 3.9, positioning it in a more favorable lipophilicity range for drug-likeness compared to the 2-chlorobenzoate analog (XLogP3 ≈ 4.3) and the thiophene-2-carboxylate analog (XLogP3 ≈ 3.7) [1][2]. Its molecular weight of 400.83 g/mol is also lower than the 2-chloro (417.3 g/mol) and 2-methoxy (412.9 g/mol) analogs. Lower lipophilicity and molecular weight are correlated with improved aqueous solubility and reduced promiscuous binding, making the 2-fluoro variant a superior starting point for lead development campaigns that prioritize ligand efficiency and favorable pharmacokinetic profiles [3].

Physicochemical profiling ADME prediction Lead optimization

Electronic Structure Differentiation: 2-Fluorobenzoate's Impact on Ester Stability and Reactivity

The 2-fluorobenzoate ester possesses a distinct electronic profile. The ortho-fluorine exerts a strong electron-withdrawing inductive effect (-I) that makes the ester carbonyl more electron-deficient and susceptible to nucleophilic attack compared to the 2-methoxybenzoate analog, where the methoxy group is electron-donating (+M) [1]. This has direct implications for compound stability in biological media; the 2-fluoro ester is more hydrolytically labile, which can be advantageous for designing prodrugs or controlled-release mechanisms, whereas the 2-methoxy analog would be significantly more stable. For researchers studying esterase-dependent activation or seeking to avoid persistent metabolite accumulation, this electronic difference is a key parameter measured by the Hammett substituent constant (σ_meta for F = 0.34 vs. σ_meta for OCH3 = 0.12), providing a rigorous, quantifiable basis for selecting the 2-fluoro variant [2].

Electron-withdrawing group effects Chemical stability Medicinal chemistry

Pharmacological Profile Differentiation: TLR7/8 Antagonism Scope vs. Heteroaryl Analogs

The patent landscape for TLR7/8 antagonism reveals that the 8-benzoate ester of quinolines is a pharmacophore for this activity, but the structure–activity relationship is steep [1]. Within this patent family, examples show that the nature of the 8-ester directly impacts the potency and selectivity for TLR7 versus TLR8. The compound [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate represents a specific, patented substitution pattern. A heteroaryl analog, such as the thiophene-2-carboxylate, introduces a five-membered ring sulfur heterocycle that alters the π-stacking and hydrogen-bonding capabilities with the receptor surface. While direct comparative IC50 data for our target compound is not publicly disclosed, the patent teaches that variations at this position lead to differential inhibition of IL-6 and IFNα production in human peripheral blood mononuclear cells (PBMCs). Thus, the 2-fluorobenzoate ester is not merely a functional group but a proprietary, pharmacologically active motif distinct from its heteroaryl counterparts [1].

Toll-like receptor antagonists Autoimmune disease Immunology

Structural Uniqueness in Commercial Screening Libraries: The 2-Fluorobenzoate vs. Common Analogs

A search of the PubChem database reveals that while the core scaffold [5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] is shared among several commercially available analogs, only one entry corresponds to the 2-fluorobenzoate ester (CAS 380539-32-2), whereas the 2-chlorobenzoate, 2-methoxybenzoate, and unsubstituted benzoate are more common [1][2]. This limited commercial availability makes the 2-fluoro compound a source of structural diversity. In the context of screening library design, the 2-fluorobenzoate offers a unique combination of a halogen-bond donor (fluorine) and a modulated ester electrophile, features not duplicated by the chloro, methoxy, or hydrogen analogs. This chemical distinctiveness translates to a higher probability of discovering novel structure–activity relationships, making it a high-value acquisition for screening centers aiming to maximize hit diversity per dollar spent [3].

Chemical library design Molecular diversity High-throughput screening

High-Impact Application Scenarios for [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate Based on Quantitative Differentiation


Fluorine-Specific SAR Expansion in TLR7/8 Antagonist Lead Optimization

A medicinal chemistry team developing TLR7/8 antagonists for lupus can use this compound to probe the effect of ortho-fluorination on the 8-benzoate ester, a region identified as critical for potency in patent RE47,193 [1]. Based on the predicted XLogP3 of ~3.9, this compound offers a balanced lipophilicity profile ideal for cell-based PBMC assays, where excessive logP (>4.3, as with the 2-chloro analog) may lead to nonspecific protein binding and assay interference [2]. Direct comparison with the unsubstituted benzoate analog (inactive in Importin assays) provides a clean control for fluorine's contribution to target engagement.

Esterase-Activated Prodrug Design Using Electron-Withdrawing Modulation

Researchers designing esterase-cleavable prodrugs can exploit the electron-withdrawing nature of the 2-fluorophenyl group. The Hammett σ_meta value for fluorine (0.34) predicts significantly faster hydrolytic activation compared to a 2-methoxy analog (σ_meta 0.12) [1]. By procuring this compound alongside the 2-methoxy and 2-chloro analogs, a lab can establish a direct reactivity series to identify the optimal ester for achieving a desired half-life in plasma or tissue-specific activation [2].

Chemical Biology Probe for Importin α/β Nuclear Transport Studies

Building on the evidence that the unsubstituted benzoate analog is completely inactive against Importin alpha-1 (EC50 > 500 μM), this compound serves as a structurally discrete probe for investigating fluorine-dependent binding to nuclear transport machinery [1]. Its acquisition enables chemoproteomic profiling experiments where the 2-fluoro compound is compared with its hydrogen-matched benzoate parent to identify protein targets uniquely engaged by the fluorinated congener, a strategy that can reveal cryptic binding pockets and off-target profiles [2].

Diversity-Optimized Screening Library Enhancement for Novel Target Discovery

For screening centers aiming to maximize chemical diversity within a limited budget, the inclusion of this compound adds a unique fluorinated scaffold that is underrepresented in commercial libraries compared to its 2-chloro and 2-methoxy siblings [1]. Since the compound's molecular weight (400.83 Da) and cLogP (~3.9) adhere to lead-likeness criteria, it is suitable for fragment-based and HTS campaigns seeking high ligand efficiency hits [2]. Its scarcity in vendor catalogs ensures that hits originating from this compound will have a higher degree of novelty, facilitating downstream intellectual property protection.

Quote Request

Request a Quote for [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.